molecular formula C15H11BrN2O2S2 B2585079 5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 313404-37-4

5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2585079
CAS No.: 313404-37-4
M. Wt: 395.29
InChI Key: XBZPMJCPZXAYQP-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and rings . It includes a bromine atom, a methoxy group, a thiazole ring, and a thiophene ring. The presence of these functional groups and rings suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the thiazole and thiophene rings would give the molecule a certain degree of rigidity, while the bromine atom and the methoxy group could influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .

Scientific Research Applications

Photodynamic Therapy Applications

Compounds with bromo, methoxyphenyl, and thiazolyl groups have been explored for their photophysical and photochemical properties, making them useful as photosensitizers in photodynamic therapy (PDT) for cancer treatment. For instance, zinc phthalocyanines substituted with similar functional groups have shown high singlet oxygen quantum yields, crucial for the effectiveness of Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Chemistry and Catalysis

Compounds with bromo and methoxyphenyl groups have been utilized in synthetic chemistry, especially in reactions like Eschenmoser coupling and the synthesis of complex molecules. These reactions are fundamental in creating novel compounds with potential pharmacological activities. For example, the reaction of brominated benzolactone/lactam with 4-methoxythiobenzamide under mildly basic conditions leads to products with significant synthetic and potentially pharmacological relevance (Kammel, Tarabová, Růžičková, & Hanusek, 2015).

Corrosion Inhibition

Thiazole-based compounds have been investigated for their corrosion inhibition properties on metals. Such studies are crucial in materials science, especially for protecting industrial equipment and infrastructure. A study on thiazole-based pyridine derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel, highlighting their potential industrial applications (Chaitra, Mohana, & Tandon, 2016).

Nonlinear Optical Properties

Compounds incorporating thiophene and pyrazole structures have been synthesized and analyzed for their nonlinear optical (NLO) properties. These properties are significant for applications in optical switching, data storage, and photonic devices. A study involving the synthesis of pyrazole-thiophene-based amide derivatives explored their structural features and NLO properties, demonstrating the potential of such compounds in advanced optical technologies (Kanwal et al., 2022).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context in which it is used. Without more information, it’s difficult to speculate on this .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the nature of its breakdown products . Without specific information on this compound, it’s difficult to provide a detailed safety analysis.

Future Directions

The study of this compound could open up new avenues in fields such as medicinal chemistry, materials science, and synthetic chemistry. Its unique structure could make it a useful building block in the synthesis of complex molecules .

Properties

IUPAC Name

5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S2/c1-20-10-4-2-9(3-5-10)11-8-21-15(17-11)18-14(19)12-6-7-13(16)22-12/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZPMJCPZXAYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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